N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
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Overview
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a prop-2-yn-1-yl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can be achieved through a multi-step synthetic route. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the ethoxy and methoxybenzamide groups, resulting in the final compound.
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular oxygen, reducing agents like sodium borohydride, and halogenating agents.
For example, the compound can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer, leading to the formation of formamides . This reaction involves the generation of singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for its potential therapeutic effects against various diseases.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can be compared with other benzothiazole derivatives, such as (2Z)-2-benzylidene-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one . While both compounds share a benzothiazole core, their substituents differ, leading to variations in their chemical and biological properties. The presence of the ethoxy and methoxybenzamide groups in this compound may confer unique properties, such as enhanced solubility and specific biological activities.
Conclusion
This compound is a versatile compound with potential applications in medicinal chemistry, materials science, and biological studies. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-4-12-22-18-16(25-5-2)10-7-11-17(18)26-20(22)21-19(23)14-8-6-9-15(13-14)24-3/h1,6-11,13H,5,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFPQWZQCEAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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